1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene
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Overview
Description
1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a methoxyphenylmethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of 4-methoxybenzyl chloride with 2,4-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a hydrocarbon derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylcyclohexane.
Substitution: Formation of 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbromobenzene or 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylnitrobenzene.
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene has various applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylcyclohexane
- 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbromobenzene
- 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylnitrobenzene
Comparison: 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in research and industry .
Properties
CAS No. |
811784-15-3 |
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Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2,4-dimethylbenzene |
InChI |
InChI=1S/C16H18O/c1-12-4-7-15(13(2)10-12)11-14-5-8-16(17-3)9-6-14/h4-10H,11H2,1-3H3 |
InChI Key |
VINBEKQZAXWGCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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